

Ddr2-IN-1: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Ddr2-IN-1

Cat. No.: B12424175

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Ddr2-IN-1**, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2). This guide consolidates key product information, quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway to facilitate its application in research and development.

Core Product Information

Ddr2-IN-1, also identified as ALW-II-49-7, is a selective and potent small molecule inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen. It has emerged as a valuable tool for investigating the physiological and pathological roles of DDR2, particularly in oncology and osteoarthritis research. The inhibitor has a CAS number of 1573053-23-2. For optimal stability, **Ddr2-IN-1** should be stored at -20°C for short-term use and -80°C for long-term storage.

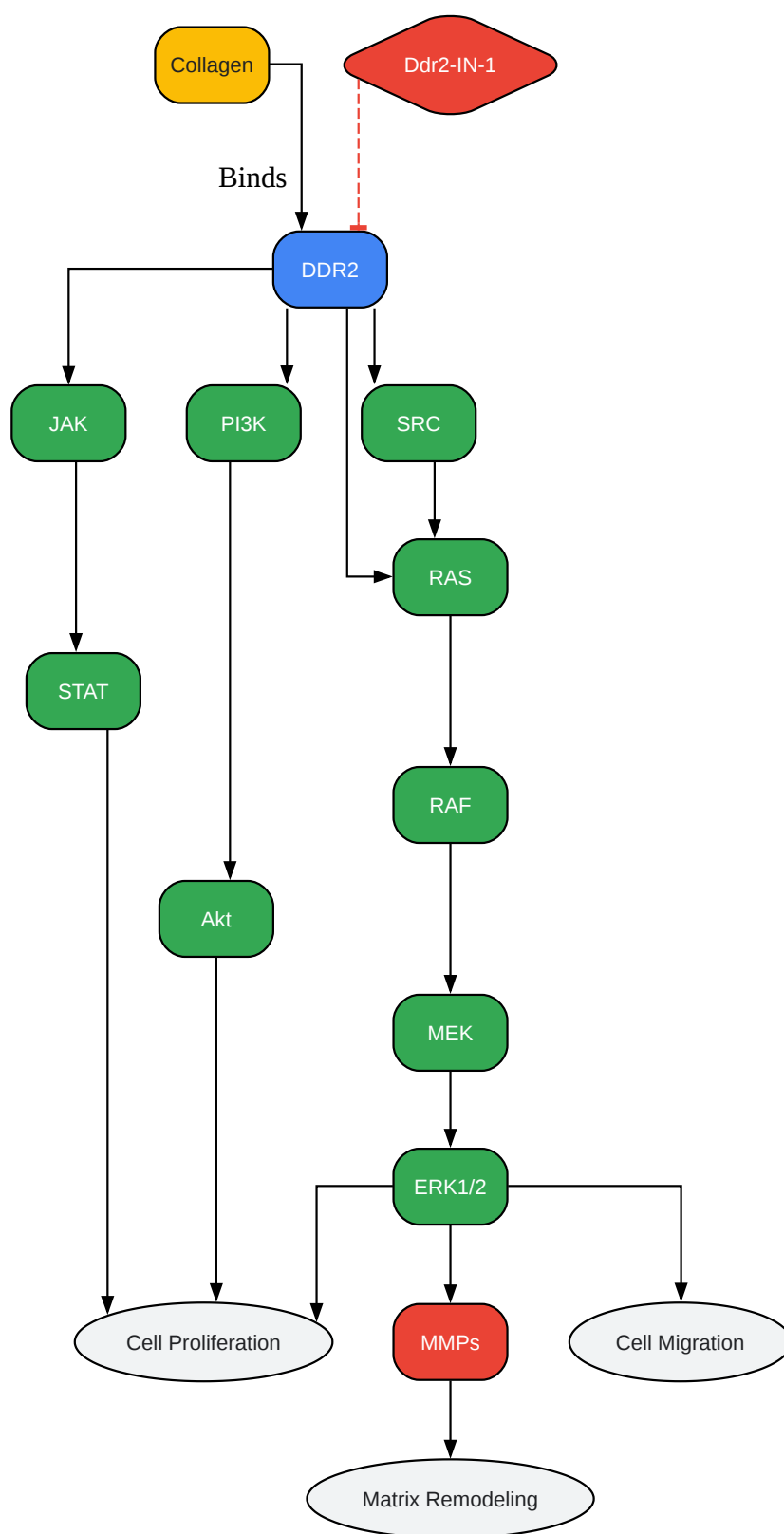
Quantitative Data: Inhibitory Activity

The following tables summarize the inhibitory potency of **Ddr2-IN-1** and other relevant compounds against DDR2 and other kinases. This data is crucial for experimental design and interpretation of results.

Compound	Target	IC50 (nM)	Reference
Ddr2-IN-1	DDR2	26	[1][2]
ALW-II-49-7	DDR2	18.6	[3]
ALW-II-49-7	DDR1	-	[3]
ALW-II-49-7	EphB2	40 (EC50)	[4]
DDR1-IN-1	DDR1	105	[5][6]
DDR1-IN-1	DDR2	413	[5][6]
Ponatinib	DDR1	9	[1]
Ponatinib	DDR2	9	[1]

DDR2 Signaling Pathway

Upon binding to its ligand, collagen, Discoidin Domain Receptor 2 (DDR2) undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways play a crucial role in regulating cellular processes such as proliferation, migration, and extracellular matrix remodeling. Key signaling molecules activated downstream of DDR2 include SRC, JAK, and the MAPK/ERK and PI3K/Akt pathways.[4][7][8] The activation of these pathways can lead to the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been implicated in disease progression.[9]



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DDR2 Signaling Pathway and Inhibition by **Ddr2-IN-1**.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and effects of **Ddr2-IN-1**.

In Vitro DDR2 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the DDR2 kinase.

Materials:

- Recombinant human DDR2 kinase
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- [γ - ^{32}P]ATP
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- **Ddr2-IN-1** (or other inhibitors)
- Phosphocellulose paper
- 1% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing kinase assay buffer, recombinant DDR2 kinase, and the substrate peptide.
- Add **Ddr2-IN-1** at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.

- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a DMSO control.

Collagen-Induced DDR2 Autophosphorylation in Cells

This experiment assesses the ability of **Ddr2-IN-1** to inhibit the activation of DDR2 in a cellular context.

Materials:

- Cells expressing DDR2 (e.g., HEK293-DDR2 or relevant cancer cell lines)
- Cell culture medium
- Collagen type I
- **Ddr2-IN-1**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-DDR2 antibody
- Anti-phosphotyrosine antibody
- Protein A/G agarose beads
- SDS-PAGE and Western blotting reagents

Procedure:

- Plate cells and allow them to adhere overnight.
- Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
- Pre-treat the cells with various concentrations of **Ddr2-IN-1** or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- Stimulate the cells with collagen type I (e.g., 10-50 µg/mL) for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the cell lysates by centrifugation.
- Perform immunoprecipitation by incubating the cell lysates with an anti-DDR2 antibody, followed by the addition of protein A/G agarose beads to capture the immune complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Perform Western blotting using an anti-phosphotyrosine antibody to detect phosphorylated DDR2.
- Strip and re-probe the membrane with an anti-DDR2 antibody to confirm equal loading of the protein.

Cell Proliferation Assay (EdU Incorporation)

This assay measures the effect of **Ddr2-IN-1** on the proliferation of cells.

Materials:

- Cells of interest

- Complete cell culture medium
- **Ddr2-IN-1**
- EdU (5-ethynyl-2'-deoxyuridine) labeling solution
- Fixation and permeabilization buffers
- Click-iT® reaction cocktail (containing a fluorescent azide)
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope or high-content imaging system

Procedure:

- Seed cells in a multi-well plate and allow them to attach.
- Treat the cells with various concentrations of **Ddr2-IN-1** or DMSO for the desired duration (e.g., 24-72 hours).
- Add EdU labeling solution to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
- Fix and permeabilize the cells.
- Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
- Stain the cell nuclei with a counterstain.
- Acquire images using a fluorescence microscope or a high-content imaging system.
- Quantify the percentage of EdU-positive cells (proliferating cells) in each treatment condition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **Ddr2-IN-1**.



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Workflow for **Ddr2-IN-1** Efficacy Evaluation.

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